Imidapril

概要

説明

Imidapril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used as an antihypertensive drug to manage high blood pressure and chronic heart failure. This compound was patented in 1982 and approved for medical use in 1993 . It is marketed under various brand names, including Tanatril.

準備方法

合成経路および反応条件: イミダプリル塩酸塩の合成には、4(S)-1-メチル-2-オキソイミダゾリジン-4-カルボン酸エステルと(S)-エチル-2-[(S)-4-メチル-2,5-ジオキソオキサゾリジン-3-イル]-4-フェニルブタノエートを反応させ、続いてアルコール性塩酸で加水分解する反応が含まれます 。 別の方法では、イミダプリル塩酸塩をポリエチレングリコールと乳糖と混合し、ステアリン酸マグネシウムを加え、混合物を錠剤化します .

工業的生産方法: イミダプリル塩酸塩の工業的生産は通常、直接圧縮技術を採用し、ポリエチレングリコールを結合剤、乳糖を充填剤、ステアリン酸マグネシウムを潤滑剤として使用します。 この方法は、安定した品質と急速な放出特性を持つ錠剤の生産を保証します .

化学反応の分析

反応の種類: イミダプリルは、加水分解、酸化、還元など、さまざまな化学反応を起こします。 加水分解条件下では、イミダプリル塩酸塩は一次分解速度論に従います .

一般的な試薬と条件:

加水分解: 塩酸または水酸化ナトリウムを使用した酸または塩基触媒加水分解。

酸化: 過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

生成される主要な生成物: イミダプリルの加水分解から生成される主要な生成物は、その活性代謝物であるイミダプリラートです .

4. 科学研究アプリケーション

イミダプリルは、化学、生物学、医学、産業など、さまざまな分野で幅広い科学研究アプリケーションを持っています。

化学: ACE阻害剤とその相互作用を研究するためのモデル化合物として使用されています。

生物学: レニン-アンジオテンシン-アルドステロン系など、さまざまな生体経路に対する影響を調査しています。

科学的研究の応用

Imidapril has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying ACE inhibitors and their interactions.

Biology: Investigated for its effects on various biological pathways, including the renin-angiotensin-aldosterone system.

Industry: Utilized in the development of pharmaceutical formulations and bioequivalence studies.

作用機序

イミダプリルは、アンジオテンシン変換酵素を阻害することによって効果を発揮し、アンジオテンシンIからアンジオテンシンIIへの変換を防ぎます。 これにより、血管収縮効果が減少し、アルドステロン分泌が抑制され、血圧が低下し、末梢抵抗が低下します 。 活性代謝物であるイミダプリラートがこれらの薬理学的効果に責任があります .

6. 類似化合物の比較

イミダプリルは、エナラプリル、カプトプリル、リシノプリルなどの他のACE阻害剤と比較されます。 これらの化合物はすべてアンジオテンシン変換酵素を阻害しますが、イミダプリルは、乾性咳嗽などの副作用の発症率が低いことが特徴です 。 さらに、イミダプリルは、カプトプリルがスルヒドリル化合物であり、フォシノプリルがホスホニル化合物であるのに対し、ジカルボン酸化合物です .

類似化合物:

- エナラプリル

- カプトプリル

- リシノプリル

- フォシノプリル

イミダプリルの独自の特性と副作用プロファイルの低さは、高血圧および関連する状態の治療において貴重な選択肢となっています。

類似化合物との比較

- Enalapril

- Captopril

- Lisinopril

- Fosinopril

Imidapril’s unique properties and lower side effect profile make it a valuable option in the treatment of hypertension and related conditions.

生物活性

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. Its biological activity encompasses various mechanisms through which it exerts its therapeutic effects, including modulation of blood pressure, enhancement of insulin sensitivity, and influence on fibrinolysis. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound works by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, this compound enhances bradykinin levels, contributing to its vasodilatory effects.

Blood Pressure Reduction

A comparative study demonstrated that this compound (5–10 mg once daily) effectively lowers blood pressure in patients with essential hypertension. In a 12-week trial involving 57 patients, this compound showed a mean reduction in diastolic blood pressure (DBP) of -9.9 mm Hg compared to -8.8 mm Hg for captopril (p = 0.488), indicating comparable efficacy .

| Drug | Initial Dose | DBP Reduction at 12 Weeks | Responder Rate |

|---|---|---|---|

| This compound | 5 mg once daily | -9.9 mm Hg | 53.9% |

| Captopril | 25 mg twice daily | -8.8 mm Hg | 48% |

Insulin Sensitivity

Research has shown that this compound improves insulin sensitivity in hypertensive patients. A study involving normoweight hypertensive individuals found that after treatment with this compound, the glucose infusion rate increased significantly (+1.1 mg min per kg, p < 0.02), while candesartan did not produce similar results . This suggests that this compound may have beneficial effects beyond blood pressure control.

Fibrinolytic Activity

| Treatment | PAI-1 Activity Change | t-PA Activity Change |

|---|---|---|

| This compound | Decreased | Increased (+4.45 IU ml, p < 0.01) |

| Candesartan | Increased | Decreased (-0.05 IU ml) |

Side Effects and Tolerability

This compound is generally well tolerated compared to other ACE inhibitors like captopril. A study noted that adverse drug reactions occurred in only 20.7% of patients receiving this compound versus 46.4% for captopril (p < 0.05), with cough being the most common side effect reported in both groups . The lower incidence of cough with this compound is attributed to its lesser impact on bradykinin metabolism.

Case Studies

A notable case study involved a patient with resistant hypertension who was switched from enalapril to this compound due to persistent cough associated with enalapril use. After initiating treatment with this compound, the patient experienced significant blood pressure reduction without adverse respiratory effects, highlighting the clinical preference for this compound in certain patient populations .

特性

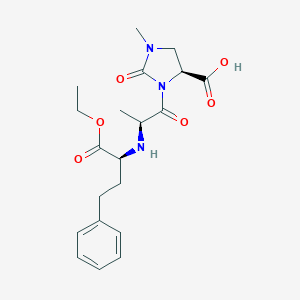

IUPAC Name |

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWOWYOHUKJIG-BPUTZDHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048242 | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-37-9 | |

| Record name | Imidapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidapril?

A1: this compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, Imidaprilat. Imidaprilat acts as a potent and long-acting inhibitor of ACE. []

Q2: How does ACE inhibition impact the renin-angiotensin system (RAS)?

A2: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. []

Q3: Does this compound exhibit any ACE-independent effects?

A3: Yes, research suggests that this compound may exert some of its beneficial effects through ACE-independent mechanisms, such as inhibiting matrix metalloproteinase-9 (MMP-9) activity, which plays a role in vascular remodeling and aneurysm formation. [, ]

Q4: What is the role of bradykinin in the effects of this compound?

A4: this compound, by inhibiting ACE, also prevents the degradation of bradykinin, a vasodilator that promotes nitric oxide (NO) release. This contributes to the compound's antihypertensive and potentially angiogenic effects. [, ]

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C20H27N3O6 · HCl, and its molecular weight is 441.9 g/mol. []

Q6: Are there any specific considerations regarding the stability and compatibility of this compound in various formulations?

A6: While specific data on material compatibility is limited in the provided research, this compound's formulation as hydrochloride salt suggests improved water solubility. Further research on stability in different formulations and storage conditions is necessary.

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by carboxylesterases, to form the active metabolite Imidaprilat. [, ]

Q8: What are the elimination half-lives of this compound and Imidaprilat?

A8: The elimination half-life of this compound is relatively short, ranging from 1.1 to 2.5 hours. In contrast, Imidaprilat has a longer half-life of 10 to 19 hours, contributing to its sustained therapeutic effect. []

Q9: How are this compound and its metabolites excreted?

A9: this compound and its metabolites are primarily excreted in the urine. The dialyzability of Imidaprilat is lower compared to other ACE inhibitors like Enalaprilat, suggesting it may be a suitable treatment option for patients undergoing hemodialysis. [, ]

Q10: Is there a correlation between plasma Imidaprilat concentration and its pharmacological effects?

A10: Yes, studies in spontaneously hypertensive rats (SHRs) have shown a good correlation between plasma Imidaprilat concentration, plasma ACE activity, and blood pressure reduction, indicating that plasma concentration can be a useful marker of its pharmacological effects. []

Q11: What are the main animal models used to study the effects of this compound?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive and organ-protective effects of this compound. Other models include diabetic db/db mice for studying diabetic nephropathy, and surgically induced CA models in rats for cerebral aneurysm research. [, , , ]

Q12: What are the key findings from in vivo studies on this compound's effects on cardiac function?

A12: this compound has shown beneficial effects on cardiac function in various animal models. In cardiomyopathic hamsters, chronic this compound treatment prolonged lifespan and improved cardiac function. [] In rats with myocardial infarction, this compound improved cardiac performance, attenuated cardiac remodeling, and reduced heart and lung morphological changes. []

Q13: How does this compound affect renal function in diabetic models?

A13: In diabetic db/db mice, this compound treatment improved glomerular filtration rate, reduced albuminuria, and normalized hypoalbuminemia. These renoprotective effects are attributed to this compound's ability to suppress renal hyperfiltration and prevent the loss of renal heparan sulfate, an important component of the glomerular basement membrane. []

Q14: What is the evidence for this compound's effects on angiogenesis?

A14: While ACE inhibitors like this compound are known to suppress the proangiogenic Ang II pathway, they can also stimulate angiogenesis in the setting of tissue ischemia. Studies in AT1aKO mice, which lack the Ang II type 1 receptor, showed that this compound enhanced angiogenesis through mechanisms involving the bradykinin-NO pathway and potentially the Ang II type 2 receptor. []

Q15: What are the common adverse effects associated with ACE inhibitors, including this compound?

A15: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that ACE inhibitors, including this compound, can cause adverse effects such as dry cough, hypotension, and, less commonly, angioedema and hyperkalemia. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。